molecular formula C17H19N2+ B11931992 methane;3-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]-1H-indole

methane;3-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]-1H-indole

Cat. No.: B11931992
M. Wt: 251.35 g/mol
InChI Key: OGLADZSNSFDOFH-UHFFFAOYSA-O
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Description

Methane;3-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]-1H-indole is a complex organic compound that features a combination of indole and pyridinium structures The indole moiety is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, while the pyridinium part is a nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methane;3-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]-1H-indole typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can occur at the pyridinium ring, converting it to a pyridine derivative.

    Substitution: Both the indole and pyridinium parts can participate in substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxylic acid, while reduction of the pyridinium ring can yield 1-methylpyridine.

Scientific Research Applications

Methane;3-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of methane;3-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]-1H-indole involves its interaction with various molecular targets. The indole moiety can interact with enzymes and receptors, modulating their activity. The pyridinium part can participate in redox reactions, influencing cellular processes. The compound’s effects are mediated through pathways involving oxidative stress, signal transduction, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methane;3-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]-1H-indole is unique due to its combination of indole and pyridinium structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H19N2+

Molecular Weight

251.35 g/mol

IUPAC Name

methane;3-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]-1H-indole

InChI

InChI=1S/C16H14N2.CH4/c1-18-10-8-13(9-11-18)6-7-14-12-17-16-5-3-2-4-15(14)16;/h2-12H,1H3;1H4/p+1

InChI Key

OGLADZSNSFDOFH-UHFFFAOYSA-O

Isomeric SMILES

C.C[N+]1=CC=C(C=C1)/C=C/C2=CNC3=CC=CC=C32

Canonical SMILES

C.C[N+]1=CC=C(C=C1)C=CC2=CNC3=CC=CC=C32

Origin of Product

United States

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